![molecular formula C7H6N2S3 B012215 [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide CAS No. 100477-76-7](/img/structure/B12215.png)
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide, also known as MTM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM belongs to the class of thiosemicarbazone compounds and has been found to exhibit promising biological activities, including anti-cancer, anti-viral, and anti-bacterial properties.
科学研究应用
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been reported to have anti-viral activity against HIV, herpes simplex virus, and influenza virus. Additionally, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has shown anti-bacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
作用机制
The exact mechanism of action of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in the synthesis of nucleic acids, which are essential for the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its broad-spectrum activity against cancer, viral, and bacterial cells. The compound has also been found to have low toxicity in normal cells, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Further studies are needed to address this issue and optimize the formulation of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide for clinical use.
未来方向
There are several future directions for the research and development of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. One potential direction is to investigate the structure-activity relationship of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide and its analogs to identify more potent and selective compounds for specific biological targets. Another direction is to evaluate the in vivo efficacy and safety of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in animal models and eventually in human clinical trials. Additionally, the combination of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide with other anti-cancer, anti-viral, or anti-bacterial agents may enhance its therapeutic potential and overcome drug resistance. Overall, the potential applications of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in drug discovery and development make it a promising compound for further research.
合成方法
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide can be synthesized through a simple and efficient method. The compound can be obtained by reacting 2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then reacted with methyl iodide to obtain [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. The synthesis of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported in several research articles, and the purity and yield of the compound have been found to be satisfactory for further studies.
属性
CAS 编号 |
100477-76-7 |
|---|---|
产品名称 |
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
分子式 |
C7H6N2S3 |
分子量 |
214.3 g/mol |
IUPAC 名称 |
[methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C7H6N2S3/c1-10-7(9-5-8)12-6-3-2-4-11-6/h2-4H,1H3 |
InChI 键 |
COAKJSUMLBSEBJ-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CS1 |
规范 SMILES |
CSC(=NC#N)SC1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




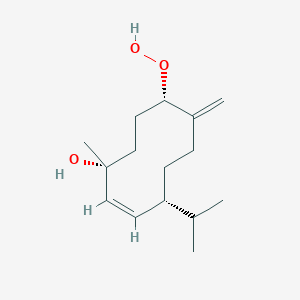
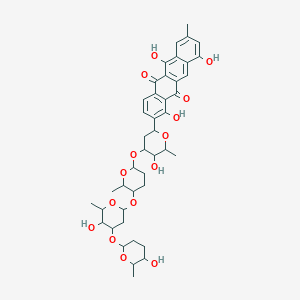
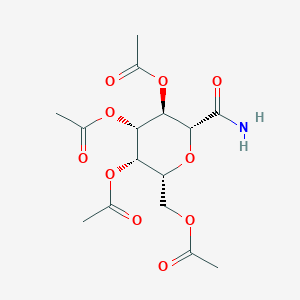
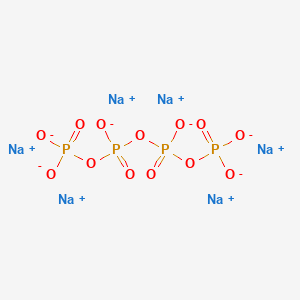
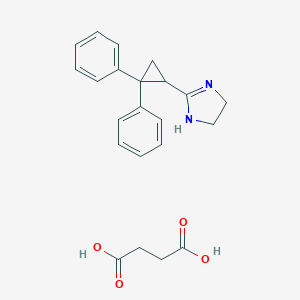
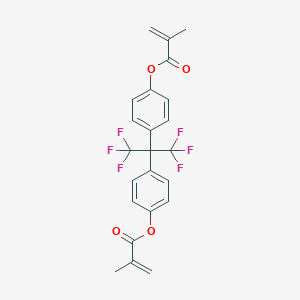

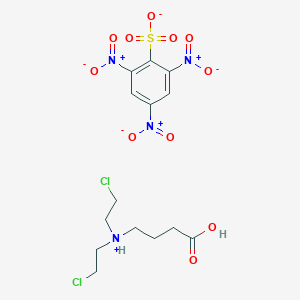

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)